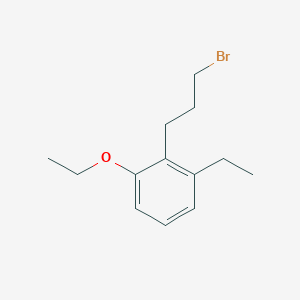
1-(3-Bromopropyl)-2-ethoxy-6-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Bromopropyl)-2-ethoxy-6-ethylbenzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Bromopropyl)-2-ethoxy-6-ethylbenzene is a substituted ethylbenzene compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, synthesis, and structure-activity relationships.
- Molecular Formula: C13H19BrO
- Molecular Weight: 271.19 g/mol
- CAS Number: 1804283-11-1
The compound features a bromopropyl group attached to a benzene ring with ethoxy and ethyl substituents, which influence its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Several studies have evaluated its efficacy against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF-7 (breast cancer) | 20 µM | |
| A549 (lung cancer) | 25 µM |
The structure-activity relationship analysis indicates that modifications to the bromopropyl or ethoxy groups may enhance the anticancer activity of this compound.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential for use in treating skin infections.
- Anticancer Mechanism Investigation : Another research team explored the mechanism of action of this compound on MCF-7 cells, revealing that it induces apoptosis through mitochondrial pathways, thereby providing insights into its potential as an anticancer agent.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-5-9-13(15-4-2)12(11)8-6-10-14/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI Key |
VOGAZTUVFMCNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OCC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















